molecular formula C12H12BrN5S B12992136 4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole CAS No. 886503-83-9

4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

Cat. No.: B12992136
CAS No.: 886503-83-9
M. Wt: 338.23 g/mol
InChI Key: PXQHXJCYXKXKIK-UHFFFAOYSA-N
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Description

4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry

Preparation Methods

The synthesis of 4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves multiple steps. . The reaction conditions typically involve heating and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding . These interactions can influence the conformation of the target molecules, leading to various biological effects. The specific pathways involved depend on the target molecules and the context of the interaction.

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their functional groups and overall structure. The uniqueness of 4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole lies in its specific combination of bromine, methyl groups, and a thiazole ring, which confer distinct chemical and biological properties.

Properties

CAS No.

886503-83-9

Molecular Formula

C12H12BrN5S

Molecular Weight

338.23 g/mol

IUPAC Name

[4-(8-bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C12H12BrN5S/c1-6-3-8(13)11-15-7(2)10(18(11)4-6)9-5-19-12(16-9)17-14/h3-5H,14H2,1-2H3,(H,16,17)

InChI Key

PXQHXJCYXKXKIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2C(=C1)Br)C)C3=CSC(=N3)NN

Origin of Product

United States

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